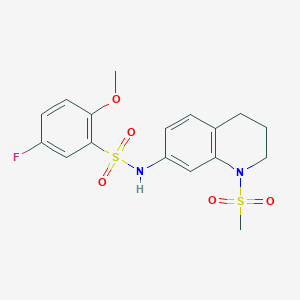![molecular formula C15H15ClN2O2 B2888149 4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile CAS No. 1424697-36-8](/img/structure/B2888149.png)
4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile is a chemical compound that has been of great interest to the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Chlorogenic Acid (CGA): A Pharmacological Review
Chlorogenic acid, a phenolic compound, has been extensively studied for its various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Its capacity to modulate lipid metabolism and glucose in metabolic disorders showcases the potential for substances with complex organic structures to be applied in medical and pharmacological research (Naveed et al., 2018).
Analysis of 2,4-D Herbicide Toxicity
Research on 2,4-dichlorophenoxyacetic acid (2,4-D) emphasizes the environmental and health impacts of chlorinated compounds, contributing to understanding the toxicology of similar structures. This highlights the importance of investigating the environmental fate and biological interactions of synthetic compounds, including potential analogs of "4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile" (Zuanazzi et al., 2020).
Chlorogenic Acid Against Metabolic Syndrome
The dual role of chlorogenic acid as a food additive and a nutraceutical against metabolic syndrome underlines the versatility of phenolic compounds in addressing health issues. This insight into chlorogenic acid's efficacy against metabolic disorders can inspire research into structurally related compounds for their health benefits (Santana-Gálvez et al., 2017).
Sorption of Phenoxy Herbicides
The study on the sorption of phenoxy herbicides to various substrates contributes to the understanding of environmental behavior and remediation strategies for chlorinated organic compounds. Knowledge of how these compounds interact with environmental substrates can inform the handling and potential applications of similar chemical entities (Werner et al., 2012).
Treatment Options for Wastewater from the Pesticide Industry
The research on treating pesticide industry wastewater, containing a range of toxic pollutants, underscores the importance of effective remediation strategies for hazardous compounds. Insights into these treatment options can guide the development of safety and detoxification protocols for chemicals with similar risks (Goodwin et al., 2018).
properties
IUPAC Name |
4-[3-(3-chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(12-3-2-4-13(16)8-12)7-15(19)18-5-6-20-10-14(18)9-17/h2-4,7-8,14H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBKWNCIZMSVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCOCC1C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2888067.png)
![1-(4-Methoxybenzyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2888069.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2888071.png)

![6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2888074.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide](/img/structure/B2888076.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2888078.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B2888079.png)
![N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide](/img/structure/B2888081.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888082.png)
![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2888084.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(cyclopropylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2888088.png)